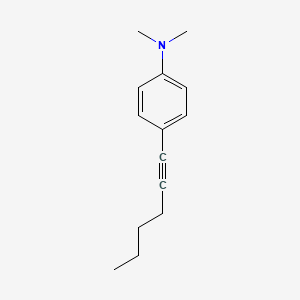
3-Nitro-3-methyl-6-bromoanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-3-methyl-6-bromoanisole is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of anisole, featuring a nitro group, a methyl group, and a bromine atom attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-3-methyl-6-bromoanisole typically involves a multi-step process:
Methylation: The methyl group is introduced through methylation, often using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and phase-transfer catalysts to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-3-methyl-6-bromoanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy derivatives.
Reduction: 3-Amino-3-methyl-6-bromoanisole.
Oxidation: 3-Nitro-3-carboxy-6-bromoanisole.
Applications De Recherche Scientifique
3-Nitro-3-methyl-6-bromoanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Nitro-3-methyl-6-bromoanisole involves its interaction with molecular targets through its functional groups:
Nitro Group: Can participate in redox reactions and interact with electron-rich sites on biomolecules.
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Methyl Group: Influences the compound’s hydrophobicity and steric properties, affecting its binding to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitroanisole: Lacks the bromine and methyl groups, making it less reactive in certain substitution reactions.
3-Bromoanisole: Lacks the nitro and methyl groups, limiting its applications in redox chemistry.
3-Methyl-6-bromoanisole: Lacks the nitro group, reducing its potential for redox reactions.
Propriétés
Formule moléculaire |
C8H10BrNO3 |
|---|---|
Poids moléculaire |
248.07 g/mol |
Nom IUPAC |
2-bromo-1-methoxy-5-methyl-5-nitrocyclohexa-1,3-diene |
InChI |
InChI=1S/C8H10BrNO3/c1-8(10(11)12)4-3-6(9)7(5-8)13-2/h3-4H,5H2,1-2H3 |
Clé InChI |
BAHULJUBOADPNX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C(C=C1)Br)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-[2-(Propylamino)propyl]phenol](/img/structure/B13979574.png)
